3-iodo-4,6-dimethyl-2H-indazole
Overview
Description
3-iodo-4,6-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,6-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the iodination of 4,6-dimethyl-2H-indazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. Another method involves the cyclization of appropriate precursors, such as 2-iodo-4,6-dimethylphenylhydrazine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,6-dimethyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.
Oxidation Products: Oxidized derivatives, such as indazole oxides, can be obtained.
Reduction Products: Deiodinated indazoles or other reduced forms can be synthesized.
Scientific Research Applications
3-iodo-4,6-dimethyl-2H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-iodo-4,6-dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding or hydrophobic interactions. The methyl groups can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-chloro-4,6-dimethyl-2H-indazole: Similar structure but with chlorine instead of iodine, leading to different reactivity and biological activity.
3-bromo-4,6-dimethyl-2H-indazole: Contains bromine instead of iodine, which can affect its chemical and physical properties.
Uniqueness
3-iodo-4,6-dimethyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of iodine and methyl groups on the indazole ring makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-iodo-4,6-dimethyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFJGYOIIHHZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646488 | |
Record name | 3-Iodo-4,6-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-62-0 | |
Record name | 3-Iodo-4,6-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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